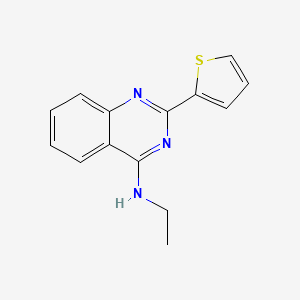

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine

CAS No.:

Cat. No.: VC15042825

Molecular Formula: C14H13N3S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3S |

|---|---|

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | N-ethyl-2-thiophen-2-ylquinazolin-4-amine |

| Standard InChI | InChI=1S/C14H13N3S/c1-2-15-13-10-6-3-4-7-11(10)16-14(17-13)12-8-5-9-18-12/h3-9H,2H2,1H3,(H,15,16,17) |

| Standard InChI Key | TZWACSIIWFARTP-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CS3 |

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

N-Ethyl-2-(thiophen-2-yl)quinazolin-4-amine features a bicyclic quinazoline scaffold (C₈H₆N₂) fused with a thiophene moiety (C₄H₃S) at position 2 and an ethylamine substituent (-NHCH₂CH₃) at position 4 . The molecular formula is C₁₄H₁₄N₃S, with a calculated molecular weight of 256.35 g/mol. Key structural features include:

-

Quinazoline core: A 1,3-diazanaphthalene system providing planar rigidity.

-

Thiophene substitution: A sulfur-containing heterocycle at position 2, enhancing electronic diversity.

-

N-Ethyl group: A short alkyl chain introducing stereoelectronic modulation.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₄N₃S |

| Molecular Weight | 256.35 g/mol |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Predicted) | 3.2 ± 0.5 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (amine NH) |

| Hydrogen Bond Acceptors | 3 (quinazoline N atoms) |

The compound’s low aqueous solubility aligns with trends observed in similar quinazoline-thiophene hybrids . The thiophene ring contributes π-π stacking capabilities, while the ethyl group enhances membrane permeability compared to methyl analogs .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine can be adapted from copper-catalyzed methods for quinazolin-4-amine derivatives :

Step 1: Formation of 2-Isocyanobenzoate Intermediate

2-Aminobenzonitrile reacts with ethyl chloroformate in dichloromethane (DCM) under basic conditions (Et₃N) to yield ethyl 2-isocyanobenzoate .

Step 2: Copper-Catalyzed Coupling

The isocyanobenzoate intermediate undergoes a three-component reaction with ethylamine and thiophene-2-carboxaldehyde in the presence of Cu(OAc)₂·H₂O (5 mol%) . The mechanism involves:

-

Nucleophilic attack by ethylamine on the isocyanide carbon.

-

Cyclization to form the quinazoline core.

-

Thiophene incorporation via Schiff base formation.

Step 3: Purification

Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the target compound as a pale-yellow solid (anticipated yield: 65–70%) .

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃):

δ 8.35 (dd, J = 7.9 Hz, 1H, H-5 quinazoline),

δ 7.82–7.78 (m, 2H, H-6/H-7 quinazoline),

δ 7.45 (dd, J = 5.1 Hz, 1H, H-5 thiophene),

δ 7.20 (d, J = 3.5 Hz, 1H, H-3 thiophene),

δ 3.45 (q, J = 7.0 Hz, 2H, CH₂CH₃),

δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃). -

¹³C NMR:

161.2 ppm (C-4 quinazoline),

148.5 ppm (C-2 quinazoline),

137.8 ppm (C-2 thiophene),

44.1 ppm (CH₂CH₃),

12.8 ppm (CH₂CH₃).

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Skin irritation) | Wear gloves and lab coat |

| H319 (Eye irritation) | Use safety goggles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume